molecular formula C20H25N3O2 B11107809 N'-[4-(dimethylamino)benzylidene]-2-(3,5-dimethylphenoxy)propanehydrazide

N'-[4-(dimethylamino)benzylidene]-2-(3,5-dimethylphenoxy)propanehydrazide

Cat. No.: B11107809
M. Wt: 339.4 g/mol
InChI Key: PBMPMCKIGYVELX-UHFFFAOYSA-N
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Description

N’-[4-(dimethylamino)benzylidene]-2-(3,5-dimethylphenoxy)propanehydrazide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group attached to a benzylidene moiety, which is further linked to a propanehydrazide backbone with a dimethylphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(dimethylamino)benzylidene]-2-(3,5-dimethylphenoxy)propanehydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-(3,5-dimethylphenoxy)propanehydrazide in the presence of an acid catalyst such as acetic acid. The reaction is usually carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired hydrazone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(dimethylamino)benzylidene]-2-(3,5-dimethylphenoxy)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or phenoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced hydrazide derivatives. Substitution reactions can lead to a variety of substituted products based on the nucleophiles involved.

Scientific Research Applications

N’-[4-(dimethylamino)benzylidene]-2-(3,5-dimethylphenoxy)propanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[4-(dimethylamino)benzylidene]-2-(3,5-dimethylphenoxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The dimethylamino group and the hydrazide moiety play crucial roles in its activity. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. Detailed studies on its binding affinity and interaction with enzymes, receptors, and other targets are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)benzylidene)-2,5-xylidine
  • 5-(4-dimethylaminobenzylidene)rhodanine
  • N-(4-(dimethylamino)benzylidene)-2-methyl-4-nitroaniline

Uniqueness

N’-[4-(dimethylamino)benzylidene]-2-(3,5-dimethylphenoxy)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methylideneamino]-2-(3,5-dimethylphenoxy)propanamide

InChI

InChI=1S/C20H25N3O2/c1-14-10-15(2)12-19(11-14)25-16(3)20(24)22-21-13-17-6-8-18(9-7-17)23(4)5/h6-13,16H,1-5H3,(H,22,24)

InChI Key

PBMPMCKIGYVELX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NN=CC2=CC=C(C=C2)N(C)C)C

Origin of Product

United States

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